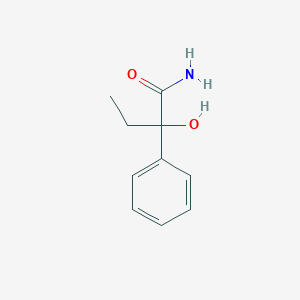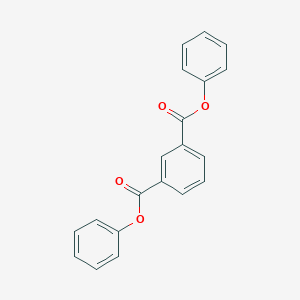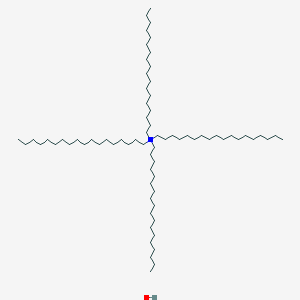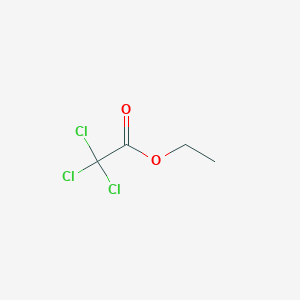
三氯乙酸乙酯
描述
Ethyl trichloroacetate is a chemical compound with the linear formula Cl3CCO2CH2CH3 . It is a colorless liquid with a menthol-like odor . It is miscible with ethanol, ether, and benzene, but insoluble in water .
Synthesis Analysis
Ethyl trichloroacetate undergoes atom-transfer radical addition reaction with styrene catalyzed by the Ru-pentamethylcyclopentadienyl complexes . It was used in the synthesis of dichlorocarbon precursor, phenyl (trichloromethyl)methyl . A novel one-pot approach for the synthesis of trichloroacetates has been described . This approach is applicable to a wide range of alcohols as demonstrated by 28 examples with good to excellent yields in the order of 93% .Molecular Structure Analysis
The molecular formula of Ethyl trichloroacetate is C4H5Cl3O2 . The molecular weight is 191.44 g/mol . The InChI key is SJMLNDPIJZBEKY-UHFFFAOYSA-N . The canonical SMILES string is CCOC(=O)C(Cl)(Cl)Cl .Physical And Chemical Properties Analysis
Ethyl trichloroacetate has a refractive index of n20/D 1.453 (lit.) . Its boiling point is 168 °C (lit.) . It is miscible with alcohol and diethyl ether, but insoluble in water . The density is 1.378 g/mL at 25 °C (lit.) .科学研究应用
Synthesis of Dichlorocarbon Precursors
Ethyl trichloroacetate is utilized in the synthesis of dichlorocarbon precursors, such as phenyl (trichloromethyl)methyl, which are important intermediates in organic synthesis for the production of more complex molecules .
Atom-Transfer Radical Addition Reactions
This compound undergoes atom-transfer radical addition reactions with styrene, catalyzed by Ru-pentamethylcyclopentadienyl complexes. This type of reaction is significant in creating new carbon-carbon bonds in organic molecules .
Precipitation of Macromolecules
Related compounds like Trichloroacetic acid, derived from Ethyl trichloroacetate, are widely used in biochemistry for the precipitation of macromolecules such as proteins, DNA, and RNA .
Chemical Peels and Tattoo Removal
Trichloroacetic acid is also used in cosmetic treatments like chemical peels and tattoo removal, indicating potential derivative uses for Ethyl trichloroacetate in dermatological applications .
安全和危害
Ethyl trichloroacetate is harmful if swallowed and causes skin irritation . It also causes serious eye irritation and may cause respiratory irritation . Personal protective equipment should be used and breathing vapors, mist, or gas should be avoided . Adequate ventilation is necessary and all sources of ignition should be removed .
作用机制
Target of Action
Ethyl trichloroacetate is a chemical compound that primarily targets molecules with nucleophilic groups . The electrophilic carbonyl carbon of ethyl trichloroacetate interacts with these nucleophilic groups, leading to the formation of acylated products .
Mode of Action
The mode of action of ethyl trichloroacetate involves the transfer of an acetyl group to other molecules, resulting in the formation of acyl derivatives . This process occurs through the interaction of the electrophilic carbonyl carbon of ethyl trichloroacetate with nucleophilic groups on the target molecules .
Biochemical Pathways
Ethyl trichloroacetate is known to undergo an atom-transfer radical addition reaction with styrene . This reaction is catalyzed by the Ru-pentamethylcyclopentadienyl complexes
Pharmacokinetics
It is miscible with alcohol and diethyl ether, but insoluble in water . This suggests that its bioavailability could be influenced by these factors.
Result of Action
The primary result of ethyl trichloroacetate’s action is the formation of acylated products through the transfer of an acetyl group to target molecules . Additionally, it can participate in atom-transfer radical addition reactions with styrene
Action Environment
The action, efficacy, and stability of ethyl trichloroacetate can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action could be influenced by the presence of alcohol or diethyl ether, and hindered in aqueous environments
属性
IUPAC Name |
ethyl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMLNDPIJZBEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060158 | |
| Record name | Ethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trichloroacetate | |
CAS RN |
515-84-4 | |
| Record name | Ethyl trichloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL TRICHLOROACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2,2-trichloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trichloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL TRICHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR8FKN5Z55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ethyl trichloroacetate?
A1: Ethyl trichloroacetate has the molecular formula C4H5Cl3O2 and a molecular weight of 191.43 g/mol.
Q2: What spectroscopic data is available for ethyl trichloroacetate?
A2: Ethyl trichloroacetate has been characterized using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy. Studies have analyzed the vibrational and reorientational correlation functions of its carbonyl stretching mode (νCO) in different solvents. [] These analyses provide insights into the molecule's vibrational relaxation dynamics and interactions with its surrounding environment. []
Q3: How does the dielectric behavior of ethyl trichloroacetate change with concentration and frequency?
A3: Studies have investigated the dielectric dispersion and relaxation mechanisms of ethyl trichloroacetate at microwave frequencies. [] Results indicate that both overall molecular rotation and intramolecular CCl3 group rotation contribute to the dielectric relaxation process. [] The relaxation time for group rotation appears to be relatively independent of temperature, unlike the overall rotation. []
Q4: How is ethyl trichloroacetate used in atom transfer radical addition (ATRA) reactions?
A4: Ethyl trichloroacetate serves as a substrate in ATRA reactions, enabling the formation of carbon-carbon bonds. [, , , ] It reacts with olefins in the presence of a suitable catalyst, like ruthenium complexes, and a reducing agent, such as magnesium or manganese powder. [, ] This reaction leads to the formation of halogenated esters, which can be further functionalized. [, ]
Q5: How does the presence of ethyl trichloroacetate impact ethylene polymerization?
A5: Ethyl trichloroacetate acts as an effective activator in ethylene polymerization catalyzed by vanadium-based Ziegler-Natta catalysts. [, , , , , ] It enhances the activity of these catalysts, leading to the production of polyethylene with varying properties depending on the catalyst structure and polymerization conditions. [, , , , , ] Studies have also investigated its use in ethylene/propylene copolymerization and terpolymerization reactions with similar success. [, ]
Q6: Can ethyl trichloroacetate be used with other metal catalysts for polymerization?
A6: Yes, research shows that ethyl trichloroacetate can activate aluminum-based catalysts like methylaluminum sesquichloride (MAS) for ethylene polymerization. [] This system, with an optimal 1:1 ratio of MAS to ethyl trichloroacetate, demonstrates high activity at 75°C. []
Q7: How does ethyl trichloroacetate participate in dichlorocarbene generation?
A7: Ethyl trichloroacetate acts as a precursor for dichlorocarbene (CCl2) generation. [, , ] Reacting it with a strong base, such as sodium methoxide, generates dichlorocarbene. [, , ] This reactive intermediate can then participate in various reactions, including cyclopropanation and addition to double bonds, leading to the synthesis of diverse cyclic and bicyclic compounds. [, , ]
Q8: How does the hydrolysis mechanism of ethyl trichloroacetate differ from typical esters?
A8: Ethyl trichloroacetate exhibits unusual hydrolysis kinetics compared to other esters. [, , , ] While most esters hydrolyze via the standard AAC2 mechanism, ethyl trichloroacetate primarily follows the A-BAC3 mechanism, especially in acidic conditions. [, , , ] This difference arises from the electronic effects of the three chlorine atoms, influencing the stability of intermediates and transition states involved in the hydrolysis process. [, , , ]
Q9: What is the role of the solvent in the kinetics of ethyl trichloroacetate reactions?
A9: Solvent choice significantly influences the reaction kinetics of ethyl trichloroacetate. [] Studies have used solvatochromic equations and computational screening methods to identify solvents that enhance reaction rates for specific transformations involving ethyl trichloroacetate, such as amination reactions. []
Q10: Have there been computational studies on ethyl trichloroacetate reactions?
A10: Yes, computational methods are valuable for studying the mechanisms and kinetics of reactions involving ethyl trichloroacetate. For instance, researchers have used computational tools to model the ATRA reactions of ethyl trichloroacetate with olefins, providing insights into the reaction pathway and the factors influencing product selectivity. []
Q11: How do structural modifications of ethyl trichloroacetate affect its reactivity?
A11: The presence of three chlorine atoms in ethyl trichloroacetate significantly impacts its reactivity compared to other esters. [] These electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. [] This effect is evident in the faster hydrolysis rate of ethyl trichloroacetate compared to less substituted esters. [] Additionally, variations in the alkyl chain length of trichloroacetate esters also influence their reactivity in pyrolysis reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


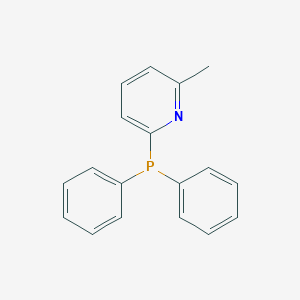
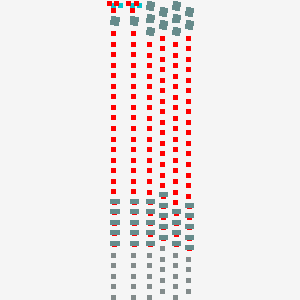

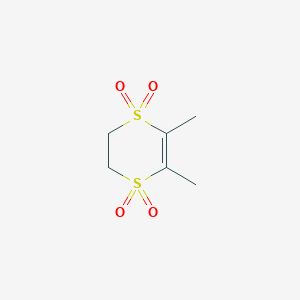
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
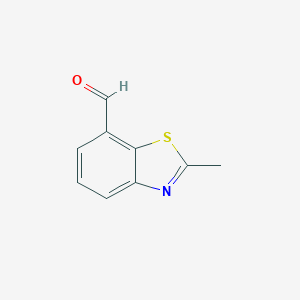
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
